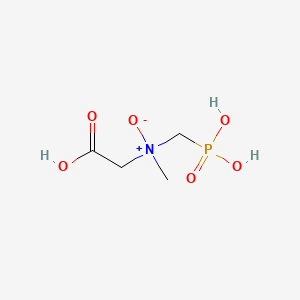
Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is structurally characterized by the presence of a carboxy group, a methyl group, a phosphonomethyl group, and an N-oxide functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide typically involves the oxidation of N-phosphonomethyl iminodiacetic acid with hydrogen peroxide. This reaction is carried out in a two-phase system (aqueous phase and organic phase) in the presence of a catalyst such as [(Octn)3NMe]3{PO4[WO(O2)2]4}. The reaction conditions include a temperature range of 313–343 K and the reaction orders with respect to the reagents and the catalyst are found to be first order .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of tertiary amines with aqueous hydrogen peroxide in the presence of polyoxometallates or tungsten peroxo-polyoxo complexes. These methods are environmentally friendly and provide high yields of the desired N-oxide product .
化学反応の分析
Types of Reactions: Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the N-oxide form of the compound .
科学的研究の応用
Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical agent.
Industry: It is used in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide involves its interaction with specific molecular targets and pathways. For instance, in the context of herbicides, it acts as an inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in plants . This inhibition leads to the disruption of essential metabolic processes, ultimately resulting in the death of the plant.
類似化合物との比較
N-phosphonomethyl glycine (Glyphosate): This compound is structurally similar and is widely used as a herbicide.
N-phosphonomethyl iminodiacetic acid: Another related compound used in the synthesis of glyphosate.
Uniqueness: Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
53792-64-6 |
|---|---|
分子式 |
C4H10NO6P |
分子量 |
199.10 g/mol |
IUPAC名 |
2-hydroxy-N-methyl-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C4H10NO6P/c1-5(8,2-4(6)7)3-12(9,10)11/h2-3H2,1H3,(H,6,7)(H2,9,10,11) |
InChIキー |
MMIUIOAHJPHSOS-UHFFFAOYSA-N |
正規SMILES |
C[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


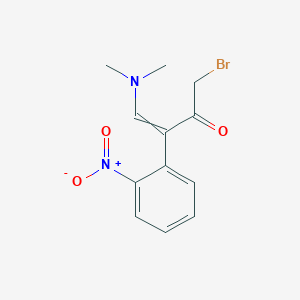
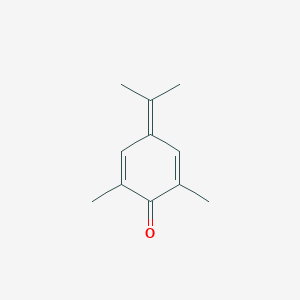
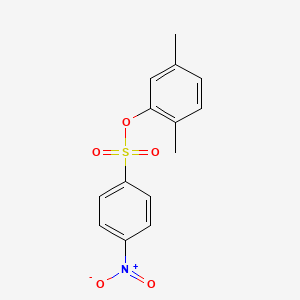
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)
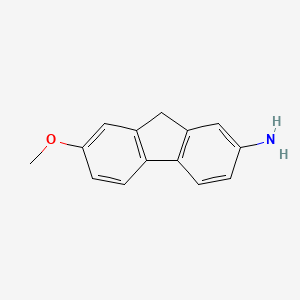
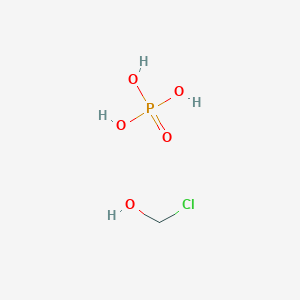
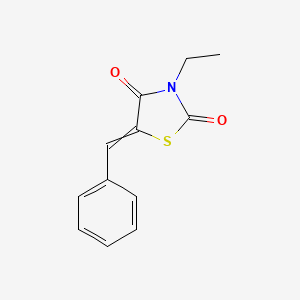
![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
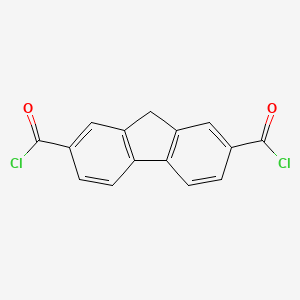
![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
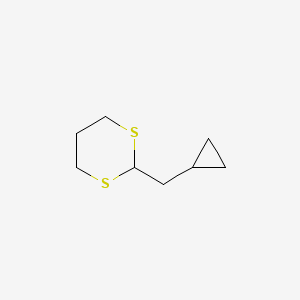
![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)

